({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
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Overview
Description
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a triazole ring, and a sulfanyl acetic acid group, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether to form a chloromethyl derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted benzodioxole compounds.
Scientific Research Applications
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the triazole ring may participate in hydrogen bonding or coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yloxy)acetic acid: Shares the benzodioxole moiety but lacks the triazole and sulfanyl groups.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Contains a similar benzodioxole structure but differs in the functional groups attached.
Uniqueness
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETIC ACID is unique due to its combination of a benzodioxole moiety, a triazole ring, and a sulfanyl acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13N3O5S |
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Molecular Weight |
323.33 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-16-11(14-15-13(16)22-6-12(17)18)5-19-8-2-3-9-10(4-8)21-7-20-9/h2-4H,5-7H2,1H3,(H,17,18) |
InChI Key |
REOOCYGSVUZNEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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